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Compound Name:
4-(Oxazolo[4,5-b]pyridin-2-

yl)aniline

Cat. No.: B2645217 Get Quote

An In-Depth Technical Guide to 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline Derivatives: Synthesis,

Properties, and Therapeutic Potential

Introduction
The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Within

this landscape, heterocyclic compounds have emerged as particularly fruitful scaffolds for drug

design, owing to their diverse chemical properties and ability to engage with a wide array of

biological targets. Among these, the oxazolo[4,5-b]pyridine ring system, a fused heterocycle

incorporating both pyridine and oxazole moieties, is recognized as a "privileged structure."[1][2]

This framework serves as the foundation for compounds with a broad spectrum of biological

activities.

This guide focuses on a specific, highly promising class of these compounds: 4-(Oxazolo[4,5-
b]pyridin-2-yl)aniline and its derivatives. This core structure combines the biologically active

oxazolo[4,5-b]pyridine framework with an aniline group, creating a versatile building block for

developing novel therapeutics.[3] Derivatives of this scaffold have demonstrated significant

potential in several key therapeutic areas, including oncology, and infectious diseases,

particularly as antiparasitic agents.[3][4]

This document serves as a technical resource for researchers, medicinal chemists, and drug

development professionals. It provides a comprehensive overview of the synthesis strategies,

physicochemical properties, structure-activity relationships (SAR), and demonstrated biological
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activities of 4-(oxazolo[4,5-b]pyridin-2-yl)aniline derivatives, with the goal of facilitating

further research and development in this promising area.

Core Chemical Structure and Physicochemical
Properties
The foundational molecule, 4-(oxazolo[4,5-b]pyridin-2-yl)aniline, possesses a rigid, planar

fused ring system linked to a reactive aniline moiety. The nitrogen and oxygen atoms within the

heterocyclic core are crucial, acting as potential hydrogen bond acceptors, which can enhance

binding affinity to biological targets like enzymes and receptors.[2][3] The aniline amino group

provides a key site for further chemical modification and can act as a nucleophile in various

reactions.[3]

Physicochemical Data for the Core Scaffold
Property Value Source

Molecular Formula C₁₂H₉N₃O [5][6]

Molar Mass 211.22 g/mol [5]

Predicted Density 1.317±0.06 g/cm³ [5]

Canonical SMILES
C1=CC(=CC=C1C2=NC3=C(O

2)C=CN=C3)N
[6]

InChI Key
IQYADSABMIDDAV-

UHFFFAOYSA-N
[6]

Synthesis Strategies: A Guide to Chemical
Elaboration
The construction of the oxazolo[4,5-b]pyridine core is a critical step in the synthesis of its

derivatives. Several robust methods have been established, with the most common approach

involving the condensation and subsequent cyclization of aminopyridine precursors.

Primary Synthetic Pathway: Condensation and
Cyclization
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The most prevalent and efficient method involves the reaction of a 2-amino-3-hydroxypyridine

intermediate with a substituted benzoic acid, typically 4-aminobenzoic acid or a derivative

thereof. The reaction is generally facilitated by a dehydrating/condensing agent such as

polyphosphoric acid (PPA) or its silyl ester (PPSE), which drives the formation of the oxazole

ring at elevated temperatures.[7][8]

This one-pot approach is advantageous due to its high yield and the relative accessibility of the

starting materials.[7]

Synthetic Workflow
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4-(Oxazolo[4,5-b]pyridin-2-yl)aniline Core
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Caption: General workflow for synthesizing the oxazolo[4,5-b]pyridine core.
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Alternative Synthetic Routes
Other synthetic strategies include:

Multi-step Cyclization: Formation of the oxazolo[4,5-b]pyridine ring can be achieved through

the cyclization of precursors like 2-aminopyridines with α-haloketones.[3]

Solid-Phase Synthesis: For the rapid generation of a library of derivatives for high-throughput

screening, solid-phase synthesis offers a powerful approach. This method typically involves

immobilizing an anthranilic acid derivative on a resin, followed by sequential construction of

the heterocyclic core and cleavage to release the final products.[3]

Experimental Protocol: Synthesis of 2-(4-
Cyanophenyl)oxazolo[4,5-b]pyridine-6-carboxylate
This protocol is adapted from a documented synthesis of a related derivative and illustrates the

key steps of condensation, functionalization via Heck reaction, and subsequent reductions.[7]

Step 1: Oxazole Ring Formation.

Combine 5-bromo-2-amino-3-hydroxypyridine (1.0 eq) and 4-cyanobenzoic acid (1.1 eq) in

polyphosphoric acid trimethylsilyl ester (PPSE).

Heat the mixture at 200°C for 4-6 hours, monitoring by TLC.

Cool the reaction, quench with saturated sodium bicarbonate solution, and extract the

product with ethyl acetate.

Purify via column chromatography to yield 6-bromo-2-(4-cyanophenyl)oxazolo[4,5-

b]pyridine.[7]

Step 2: Introduction of Carboxylic Acid Moiety (Heck Reaction).

In a flask, dissolve the bromo-derivative from Step 1 (1.0 eq), palladium acetate (1-2

mol%), and tri-o-tolylphosphine (3-4 mol%) in DMF.

Add methyl acrylate (1.5 eq) and triethylamine (2.0 eq).
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Reflux the mixture for 24 hours.[7]

After cooling, dilute with water and extract with ethyl acetate. The resulting product is the

methyl acrylate adduct.

Step 3: Reduction of Double Bond.

Dissolve the product from Step 2 in DMF and add 10% Palladium on carbon (Pd/C).

Hydrogenate under 3 atm of H₂ for 48 hours.[7]

Filter the catalyst and remove the solvent under reduced pressure to obtain the

propanoate derivative.

Step 4: Reduction of Nitrile to Amine.

Dissolve the propanoate derivative in DMF and add Raney Nickel.

Hydrogenate under 35 atm of H₂ for 48 hours to reduce the cyano group to a primary

amine.[7]

Filter and purify to yield the final aniline derivative.

Biological Activities and Therapeutic Applications
The 4-(oxazolo[4,5-b]pyridin-2-yl)aniline scaffold is a versatile platform that has been

explored for multiple therapeutic applications.[3]

Antiparasitic Activity: A Novel Class of Trypanocidal
Agents
One of the most significant discoveries for this class of compounds is their potent activity

against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis

(HAT), or "sleeping sickness."[4] A high-throughput screen identified 3-(oxazolo[4,5-b]pyridin-2-

yl)anilides as a hit class with low micromolar activity.

Subsequent structure-activity relationship (SAR) studies revealed that modifications to this core

could produce compounds with potent, nanomolar-level efficacy and high selectivity over
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mammalian cells.[4] The most active compound from this study exhibited an IC₅₀ of 91 nM

against the human pathogenic strain T. b. rhodesiense and was over 700 times less toxic to a

mammalian cell line, highlighting a promising therapeutic window.[4] Key to future optimization

in this area are improvements in solubility and metabolic stability.[4]

Anticancer Potential
The broader oxazolopyridine class is known for its anticancer properties, often acting through

the inhibition of key cellular pathways like protein kinases.[1][9] While the specific targets for 4-
(oxazolo[4,5-b]pyridin-2-yl)aniline derivatives are still under investigation, they have been

evaluated for their potential as therapeutic agents against various cancers.[3] The structural

similarity to known kinase inhibitors, such as those targeting EGFR or Aurora Kinase, suggests

this is a fertile area for further research.[9][10] Compounds containing oxazole and pyrimidine

rings have shown superior antiproliferative activity against numerous human cancer cell lines.

[11]

Antimicrobial Research
This scaffold has also been explored for its efficacy against various bacterial and fungal strains,

contributing to the development of new drugs to combat resistant pathogens.[3] The synthesis

of various 2,5-disubstituted benzoxazoles and 2-substituted oxazolo(4,5-b)pyridines has been

described to determine their antimicrobial activities and structure-activity relationships.[8]

Structure-Activity Relationship (SAR) Analysis
Understanding the relationship between chemical structure and biological activity is paramount

for rational drug design. For the oxazolo[4,5-b]pyridin-2-yl)aniline series, SAR studies have

provided critical insights.
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Caption: Key regions for SAR exploration on the oxazolo[4,5-b]pyridin-2-yl)aniline scaffold.
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Key SAR findings include:

Anilide Moiety: In the trypanocidal series, the presence and nature of the anilide group (a

derivative of the core aniline) were critical for activity. Sharp SAR was observed, indicating a

specific binding interaction is likely required.[4]

Substitution on the Aniline Ring: The electronic properties of substituents on the aniline ring

can significantly modulate activity. Both electron-donating and electron-withdrawing groups

can be explored to optimize potency and physicochemical properties.

Pyridyl Group Importance: In related scaffolds, the pyridyl nitrogen has been shown to be

important for interacting with protein kinase targets, suggesting that this feature is likely key

for the anticancer potential of this series as well.[9]

Future Directions and Outlook
The 4-(oxazolo[4,5-b]pyridin-2-yl)aniline scaffold represents a highly promising starting point

for the development of novel therapeutics. The demonstrated potent activity against neglected

diseases like HAT, coupled with its potential in oncology, warrants significant further

investigation.

Future research efforts should focus on:

Target Deconvolution: Identifying the specific molecular targets responsible for the observed

anticancer and antiparasitic effects is a critical next step. This can be achieved through

techniques like affinity chromatography, proteomics, and kinase profiling.

Pharmacokinetic Optimization: While initial studies have shown high potency, the

optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties,

particularly solubility and metabolic stability, will be crucial for advancing these compounds

into preclinical and clinical development.[4]

Library Expansion and SAR Deepening: Expanding the library of derivatives through both

solution-phase and solid-phase synthesis will allow for a more comprehensive understanding

of the SAR, enabling the design of next-generation compounds with improved potency and

drug-like properties.[3]
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Computational Modeling: The use of molecular docking and other computational tools can

help rationalize the observed SAR and guide the design of new derivatives with enhanced

binding affinity for their biological targets.[10][12]

Conclusion
The 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline core is a chemically tractable and biologically

relevant scaffold that holds considerable promise for drug discovery. Its derivatives have

demonstrated potent activity against challenging therapeutic targets, particularly in the fields of

parasitology and oncology. Through a combination of innovative synthetic chemistry, rigorous

biological evaluation, and rational drug design, this versatile molecular framework is poised to

deliver a new generation of therapeutic agents to address unmet medical needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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